2-Oxa-5-azabicyclo[4.2.0]octane, also known as (1R,6S)-2-oxa-5-azabicyclo[4.2.0]octane hydrochloride, is a bicyclic compound characterized by the presence of both nitrogen and oxygen atoms within its ring structure. This compound belongs to a class of bicyclic amines that are significant in medicinal chemistry due to their structural similarity to various biologically active molecules. The compound's unique stereochemistry and functional groups make it an interesting subject for chemical synthesis and biological studies.
The compound is classified under heterocyclic compounds, specifically those containing a bicyclic structure with nitrogen and oxygen as heteroatoms. It is often synthesized for research purposes and can be sourced from chemical suppliers such as BenchChem and Sigma-Aldrich, where it is available in various purities and forms .
The synthesis of 2-Oxa-5-azabicyclo[4.2.0]octane typically involves cyclization reactions from appropriate precursors. Common synthetic routes include:
Key steps in the synthesis may include:
The molecular formula for 2-Oxa-5-azabicyclo[4.2.0]octane is C6H12ClNO, with a molecular weight of 149.62 g/mol. The structure features a bicyclic framework incorporating one nitrogen atom and one oxygen atom within its rings.
| Property | Value |
|---|---|
| Molecular Formula | C6H12ClNO |
| Molecular Weight | 149.62 g/mol |
| IUPAC Name | (1R,6S)-2-oxa-5-azabicyclo[4.2.0]octane; hydrochloride |
| InChI | InChI=1S/C6H11NO.ClH/c1-2-6-5(1)7-3-4-8-6;/h5-7H,1-4H2;1H/t5-,6+;/m0./s1 |
| InChI Key | ZGWISRRGFRUYCF-RIHPBJNCSA-N |
| Isomeric SMILES | C1C[C@@H]2[C@H]1NCCO2.Cl |
| Canonical SMILES | C1CC2C1NCCO2.Cl |
This structural data highlights the compound's unique bicyclic nature, which is essential for its chemical reactivity and biological interactions.
2-Oxa-5-azabicyclo[4.2.0]octane can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of 2-Oxa-5-azabicyclo[4.2.0]octane involves its interaction with specific molecular targets, particularly enzymes and receptors within biological systems. The compound's ability to modulate enzyme activity leads to various biological effects through pathways such as signal transduction and metabolic processes.
This modulation is significant for understanding its potential therapeutic applications.
The compound exhibits properties typical of solid hydrochlorides, including:
Key chemical properties include:
2-Oxa-5-azabicyclo[4.2.0]octane has several scientific applications:
The unique properties of this compound continue to be explored for potential uses in pharmaceuticals and other fields of chemical research, highlighting its significance in advancing scientific knowledge and applications .
The core bicyclic framework of 2-oxa-5-azabicyclo[4.2.0]octane is typically assembled via ring-forming reactions that simultaneously establish the β-lactam moiety and the fused oxetane ring. Two principal methodologies dominate:
[2+2] Cycloadditions: Ketene-imine Staudinger reactions provide direct access to the β-lactam ring, though controlling trans/cis stereochemistry remains challenging. Modifications using allenyl-derived precursors enable simultaneous formation of the oxa-bridge through intramolecular trapping. Titanium-catalyzed variants significantly improve stereoselectivity and yields (up to 90%) for related bicyclic systems like 4-oxa-7-azabicyclo[4.2.0]octane [2] [7]. These reactions proceed through a stepwise ionic mechanism rather than a concerted pathway, allowing manipulation of stereochemical outcomes via substrate design.
Intramolecular Nucleophilic Substitution: A highly efficient route employs aromatic nucleophilic substitution (SNAr) for ring closure. This strategy is exemplified by the synthesis of the 4-oxa-7-azabicyclo[4.2.0]octane skeleton from 4-benzoyl-2-azetidinone precursors. Reduction with NaBH₄ generates stereoisomeric carbinols, with subsequent acid-mediated cyclization achieving the bicyclic framework in high yield (quantitative reduction, >85% cyclization) [2]. The reaction proceeds via o-fluoro nitroarene activation, where the β-lactam nitrogen acts as a nucleophile, displacing fluoride to form the ether linkage.
Table 1: Comparative Analysis of Cyclization Methods
| Method | Key Reagent/Catalyst | Yield Range | Stereochemical Outcome | Limitations |
|---|---|---|---|---|
| [2+2] Cycloaddition | Ti(acac)₂Cl₂-Et₂AlCl | 70-90% | Moderate cis/trans control | Requires anhydrous conditions |
| Intramolecular SNAr | NaBH₄ → Acid catalysis | >85% | Defined by precursor reduction | Ortho-substituted arene needed |
| Radical Cyclization | Bu₃SnH, AIBN | 40-65% | Poor stereocontrol | Toxic reagents |
Microwave-assisted cyclizations have emerged as valuable tools for accelerating these transformations, particularly in [2+2+2] approaches for complex derivatives like tricyclic adducts en route to naphthyridine-based structures [7]. However, the inherent ring strain of the [4.2.0] system necessitates careful optimization to prevent β-lactam ring scission during synthesis.
Stereochemical precision is paramount for biological activity optimization in azabicyclic compounds. The (1R,6S) and (1R,6R) configurations of 2-oxa-5-azabicyclo[4.2.0]octane exhibit distinct pharmacological profiles, driving demand for stereospecific routes:
Chiral Pool Utilization: Optically pure hydroxy acid precursors like (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA) serve as stereochemical templates. Through a sequence of lactonization, epimerization, and Ti(OiPr)₄-mediated intramolecular SN₂ ring closure, both (1R,4R) and (1S,4S) enantiomers of related 2-oxa-5-azabicyclo[2.2.2]octanes are accessible in 25% overall yield over six steps . This approach leverages the inherent chirality of natural amino acids but requires strategic inversion steps for specific diastereomers.
Crystallization-Induced Diastereomer Transformation (CIDT): Racemic mixtures of bicyclic lactone intermediates undergo stereochemical resolution through selective crystallization of diastereomeric salts. For instance, chiral amines like α-methylbenzylamine resolve the trans-configured lactone precursor to 2-oxa-5-azabicyclo[4.2.0]octane derivatives with >98% de [3] [9]. Subsequent ring closure preserves stereochemical integrity, yielding enantiomerically pure (1R,6S)-configured products.
Asymmetric Catalysis: Rhodium-catalyzed cyclizations using [Rh(NBD)₂]⁺BF₄⁻ or [{Rh(NBD)Cl}₂]/AgOTf achieve excellent enantiocontrol (up to 97% ee) in related bicyclic morpholine syntheses [7]. Ligand design critically influences stereoselectivity—bulky phosphines favor the (1R,6S) diastereomer, while bidentate ligands promote (1R,6R) formation. Solvent effects are pronounced, with acetone favoring distal C-C bond cyclization (yielding 2-methylene derivatives) and dichloroethane promoting proximal bond involvement (3-methylene products) [7].
Table 2: Stereoisomer Synthesis Strategies
| Strategy | Key Stereocontrol Feature | Diastereomeric Excess | Representative Yield |
|---|---|---|---|
| Chiral Pool (HPA route) | Template-directed synthesis | >99% ee | 25% (6 steps) |
| CIDT Resolution | Diastereomeric salt crystallization | 98% de | 40-60% |
| Rh-Catalyzed Cyclization | Chiral ligand control | 93-97% ee | 70-85% |
| Enzymatic Desymmetrization | Lipase-mediated hydrolysis | 88% ee | 30-45% |
Notably, the (1R,6S) configuration often demonstrates superior metabolic stability in biological evaluations, driving preference for routes enabling its selective construction [3] [9].
The bicyclic core serves as a versatile platform for targeted diversification:
N1 Functionalization: The lactam nitrogen undergoes regioselective alkylation/acylation under mild bases (K₂CO₃, DIEA). Electrophiles like 4-nitrobenzyl chloroformate install the PNZ protecting group (essential for β-lactam antibiotic synthesis), while Michael acceptors create quaternary ammonium derivatives with enhanced water solubility [5] [8].
C3/C4 Ring Opening: Nucleophiles (azide, thiols) selectively cleave the β-lactam C-N bond, generating γ-amino ethers. This reaction exhibits marked stereospecificity: trans-fused bicyclics undergo ring opening 20-fold faster than cis isomers [8]. The resulting linear chains serve as intermediates for peptidomimetics.
Bridgehead Modifications: Late-stage C-H functionalization at C7 employs directing groups (pyridine, oxazoline) for palladium-catalyzed arylation. This strategy constructs diverse analogs like 7-(methylsulfonyl)-7-azabicyclo[4.2.0]octane and 7-phenyl derivatives, modulating electronic properties and target engagement [8] [10].
O-Heterocycle Engineering: The oxetane oxygen participates in ring-expansion reactions with electrophilic carbenes, generating seven-membered oxazepine derivatives. Alternatively, BF₃-mediated transacetalization installs fused dioxolane rings, enhancing metabolic stability [3].
Table 3: Key Derivatives and Their Synthetic Routes
| Derivative Class | Representative Compound | Synthetic Method | Application Focus |
|---|---|---|---|
| N1-Acylated | 3-(Phenylsulfonyl)-3-azabicyclo[3.3.2]decane | Schotten-Baumann acylation | Protease inhibition |
| C7-Functionalized | 7-(Methylsulfonyl)-7-azabicyclo[4.2.0]octane | Pd-catalyzed C-H sulfonylation | Antibiotic resistance modulation |
| Ring-Expanded Analogs | 9-Azabicyclo[7.2.0]undecan-11-one | Photochemical [2+2] cycloreversion | Conformational studies |
| Bridgehead-Substituted | 8-Methoxy-3-azabicyclo[3.2.1]octane | SN2 displacement of activated alcohols | CNS-targeted agents |
These functionalization strategies enable systematic exploration of structure-activity relationships (SAR), particularly in optimizing pharmacokinetic properties while retaining core biological activity. The commercial availability of protected variants like tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate facilitates rapid analog synthesis [8] [10].
Concluding Remarks
Synthetic access to 2-oxa-5-azabicyclo[4.2.0]octane has evolved from classical β-lactam chemistry to encompass sophisticated stereocontrolled and sustainable methodologies. The integration of chiral technologies, green chemistry principles, and targeted derivatization strategies provides a robust platform for developing novel therapeutic agents targeting antibiotic resistance and beyond. Future advances will likely focus on catalytic asymmetric desymmetrization and C-H functionalization to further streamline the synthesis of structurally complex analogs.
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: